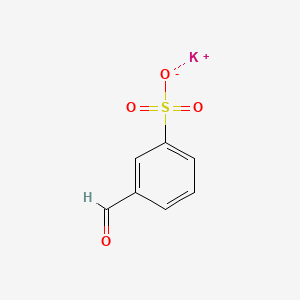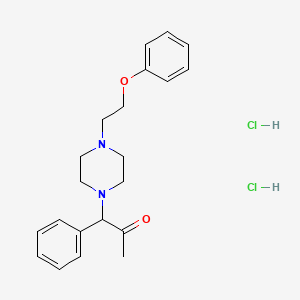![molecular formula C17H15ClN2O2 B13802356 [2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)
[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester: is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene reacts with the benzimidazole derivative.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro-phenyl group, potentially converting it to a phenyl group.
Substitution: The chloro group in the chloro-phenyl moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the benzimidazole moiety.
Material Science:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical research.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known antimicrobial compounds.
Medicine:
Drug Development: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly for the treatment of infections and cancer.
Diagnostics: Potential use in diagnostic assays due to its ability to bind to specific biological targets.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Large-scale production for use in drug formulations.
作用機序
The mechanism of action of [2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The chloro-phenyl group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Benzimidazole: The parent compound, known for its broad range of biological activities.
4-Chloro-phenyl derivatives: Compounds with similar structures that exhibit antimicrobial and anticancer properties.
Uniqueness:
Structural Features: The combination of the benzimidazole moiety with the chloro-phenyl group and the acetic acid ethyl ester makes this compound unique.
Biological Activity: The specific arrangement of functional groups can lead to unique biological activities not observed in similar compounds.
特性
分子式 |
C17H15ClN2O2 |
|---|---|
分子量 |
314.8 g/mol |
IUPAC名 |
ethyl 2-[2-(4-chlorophenyl)benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-16(21)11-20-15-6-4-3-5-14(15)19-17(20)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
InChIキー |
ZYMDWYLKXBFOQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




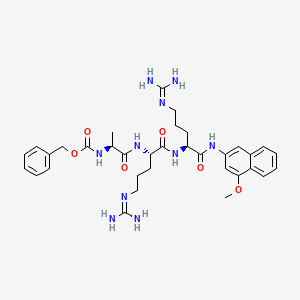
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
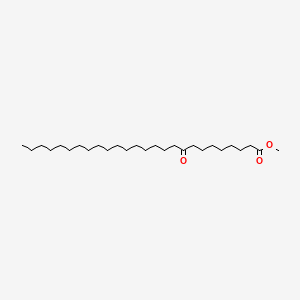

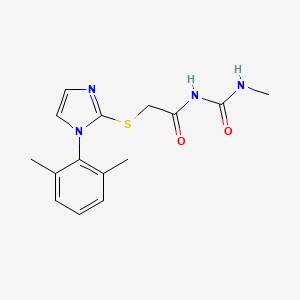
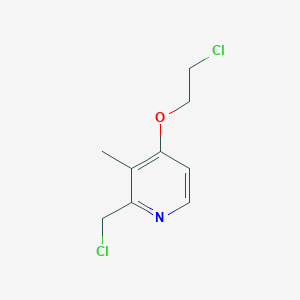

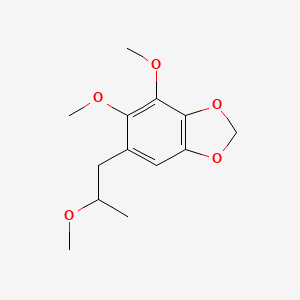
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
